4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid

Catalog No.
S13027181
CAS No.
144169-89-1
M.F
C18H13N3O3S
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene...

CAS Number

144169-89-1

Product Name

4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid

IUPAC Name

4-[(5-aminoacenaphthylen-4-yl)diazenyl]benzenesulfonic acid

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H13N3O3S/c19-18-15-3-1-2-11-4-5-12(17(11)15)10-16(18)21-20-13-6-8-14(9-7-13)25(22,23)24/h1-10H,19H2,(H,22,23,24)

InChI Key

NVTSSYRBFFYTCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC(=C(C3=C1)N)N=NC4=CC=C(C=C4)S(=O)(=O)O)C=C2

4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid is an organic compound characterized by its azo group, which consists of a nitrogen-nitrogen double bond. This compound features a sulfonic acid group (-SO₃H) that enhances its solubility in water and contributes to its reactivity. The molecular formula for this compound is C₁₂H₁₁N₃O₃S, and its molar mass is approximately 277.3 g/mol. It is classified under azo compounds, which are known for their vibrant colors and applications in dyeing and pigment production .

The chemical behavior of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid primarily revolves around its azo group and sulfonic acid functionality. Typical reactions include:

  • Diazotization: The compound can undergo diazotization reactions, where it reacts with nitrous acid to form diazonium salts, which are useful intermediates in organic synthesis.
  • Coupling Reactions: The diazonium salt can participate in coupling reactions with phenolic compounds or other aromatic amines to produce azo dyes.
  • Acid-Base Reactions: The sulfonic acid group allows the compound to act as a weak acid, participating in protonation and deprotonation reactions depending on the pH of the environment.

The synthesis of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid typically involves several steps:

  • Amination: Starting from acenaphthylene derivatives, an amino group is introduced via electrophilic substitution.
  • Diazotization: The amino compound is treated with nitrous acid to form a diazonium salt.
  • Sulfonation: The sulfonic acid group is introduced through a sulfonation reaction using sulfuric acid or chlorosulfonic acid.
  • Coupling: Finally, the diazonium salt can be coupled with a suitable aromatic compound to yield the desired azo compound.

These steps can vary based on specific experimental conditions and desired yields .

4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid finds applications primarily in:

  • Dye Manufacturing: It serves as an intermediate in the synthesis of various azo dyes used in textiles and food coloring.
  • Analytical Chemistry: The compound can be utilized as a reagent for colorimetric assays due to its distinct coloration properties.
  • Biological Research: Its derivatives may be explored for potential therapeutic applications or as biological probes .

Interaction studies of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid focus on its reactivity with other biological molecules. These studies often examine how the compound interacts with proteins or nucleic acids, assessing its potential as a drug candidate or its effects on cellular processes. The results indicate varying degrees of interaction based on structural modifications and environmental conditions .

Several compounds share structural similarities with 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-AminoazobenzeneContains an amino group and azo linkageUsed extensively in dye production
4-(Phenylazo)benzoic acidAzo group attached to benzoic acidExhibits different solubility characteristics
4-(Aminophenylazo)benzenesulfonic acidSimilar sulfonic acid groupEnhanced water solubility compared to non-sulfonated analogs
4-(Amino-N-naphthyl)diazenylbenzenesulfonamideContains naphthalene moietyPotentially different biological activities

These compounds demonstrate variations in functional groups and structural arrangements that influence their chemical properties and applications, highlighting the uniqueness of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid within this class of compounds .

Azo compounds, defined by their nitrogen-nitrogen double bonds, have dominated synthetic dye chemistry since the late 19th century. The discovery of Chrysoidine in 1875 marked the first commercially viable azo dye, catalyzing industrial interest in aromatic diazonium salts and coupling reactions. Azo-acenaphthylene derivatives like 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid emerged as specialized variants, combining the planar rigidity of acenaphthene with the chromophoric azo group. The acenaphthene moiety, a fused bicyclic hydrocarbon, enhances photostability and extends π-conjugation compared to simpler benzene-based azo dyes.

Historically, the integration of sulfonic acid groups into azo dyes addressed solubility challenges in polar solvents, enabling their use in textile dyeing and ink formulations. For instance, naphthionic acid (1-aminonaphthalene-4-sulfonic acid), a precursor to many early azo dyes, demonstrated how sulfonation could improve aqueous compatibility without compromising color intensity. The subject compound builds upon this legacy, pairing sulfonic acid functionality with an acenaphthylene backbone to optimize both solubility and optical properties.

Structural Relationship to Aminonaphthalenesulfonic Acids and Azo Dyes

The molecular architecture of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid reveals critical overlaps with two chemical families: aminonaphthalenesulfonic acids and azo dyes.

Aminonaphthalenesulfonic Acids

Aminonaphthalenesulfonic acids, such as 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) and 1-aminonaphthalene-8-sulfonic acid (Peri acid), serve as foundational building blocks for sulfonated azo dyes. These compounds exhibit regioselective reactivity, where the amino and sulfonic acid groups direct electrophilic substitution during diazotization and coupling reactions. The subject compound mirrors this design, with the sulfonic acid group at the benzene ring’s 1-position and the amino group on the acenaphthylene system.

Table 1: Structural Comparison with Aminonaphthalenesulfonic Acids

CompoundAmino PositionSulfonic Acid PositionKey Applications
Naphthionic acid14Acid red dyes, food colorants
Peri acid18C.I. Acid Blue 113
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid5 (acenaphthene)1 (benzene)Textile dyes, optical sensors

Azo Dyes

Conventional azo dyes, such as methyl orange and Congo red, rely on benzene or naphthalene backbones. The subject compound diverges by incorporating an acenaphthylene system, which increases planarity and alters absorption maxima. Density functional theory (DFT) studies suggest that the acenaphthylene’s fused rings delocalize electrons more effectively than naphthalene, shifting λ_max into the visible spectrum’s longer wavelengths. Additionally, the sulfonic acid group induces dipole-dipole interactions with polar substrates, enhancing dye-fiber binding in textile applications.

Scope of Academic Research on Sulfonated Azo-Acenaphthylene Systems

Recent studies on 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid have focused on three domains:

Synthetic Methodologies

The compound is typically synthesized via a two-step process:

  • Diazotization: Treatment of 5-aminoacenaphthene-4-sulfonic acid with nitrous acid (HNO₂) under acidic conditions generates a diazonium salt.
  • Coupling Reaction: The diazonium salt reacts with benzene-1-sulfonic acid in an alkaline medium, forming the azo linkage via electrophilic aromatic substitution.

Equation 1: Diazotization
$$ \text{5-Aminoacenaphthene-4-sulfonic acid} + \text{HNO}2 + \text{HCl} \rightarrow \text{Diazonium chloride} + 2\text{H}2\text{O} $$

Equation 2: Coupling
$$ \text{Diazonium chloride} + \text{Benzene-1-sulfonic acid} \xrightarrow{\text{pH 8-10}} \text{4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid} + \text{HCl} $$

Yield optimization studies emphasize temperature control (-5°C to 0°C during diazotization) and stoichiometric precision.

Functional Materials Development

Researchers have explored this compound’s utility in:

  • Optical Sensors: The azo group’s reversible cis-trans isomerism under UV light enables applications in photoresponsive materials.
  • Textile Dyes: Comparative trials show superior wash-fastness on silk and nylon compared to non-sulfonated analogs, attributed to ionic interactions between sulfonic acid and fabric surfaces.
  • Pharmaceutical Intermediates: Preliminary studies suggest the acenaphthylene system may interact with kinase enzymes, though detailed mechanistic insights remain under investigation.

Computational Modeling

DFT calculations predict a HOMO-LUMO gap of 3.2 eV for the compound, correlating with its absorption band at 480 nm. Molecular dynamics simulations further reveal that the sulfonic acid group adopts a conformation perpendicular to the acenaphthylene plane in aqueous solutions, minimizing steric hindrance.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

351.06776246 g/mol

Monoisotopic Mass

351.06776246 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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